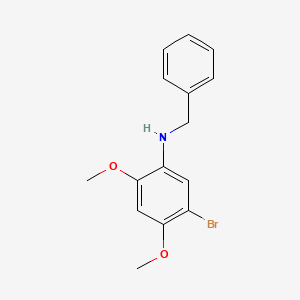

N-benzyl-5-bromo-2,4-dimethoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-bromo-2,4-dimethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2/c1-18-14-9-15(19-2)13(8-12(14)16)17-10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBCINLTKDKSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NCC2=CC=CC=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Benzyl 5 Bromo 2,4 Dimethoxyaniline

Retrosynthetic Dissection of N-benzyl-5-bromo-2,4-dimethoxyaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes by recognizing key bond disconnections.

Identification of Primary Synthetic Disconnections

For this compound, three logical disconnections are immediately apparent, targeting the key functional groups and linkages within the molecule:

C-N Bond Disconnection (Route A): The most straightforward disconnection is at the benzylic carbon-nitrogen bond. This breaks the molecule into two primary precursors: 5-bromo-2,4-dimethoxyaniline (B1287671) and a benzyl (B1604629) electrophile, such as benzyl bromide or benzaldehyde (B42025). This approach suggests a synthesis based on N-alkylation or reductive amination.

C-Br Bond Disconnection (Route B): An alternative disconnection targets the aryl carbon-bromine bond. This leads to the precursor N-benzyl-2,4-dimethoxyaniline, which would then undergo electrophilic aromatic bromination. The directing effects of the amine and methoxy (B1213986) groups are crucial for the regioselectivity of this step.

Aryl-N Bond Disconnection: While a disconnection of the aryl-nitrogen bond is theoretically possible, it is less synthetically practical as it would involve more complex C-N bond formation methodologies on a pre-functionalized aromatic ring.

These disconnections give rise to three primary synthetic strategies, which will be explored in detail in the subsequent sections.

Precursor Molecule Identification and Availability

The feasibility of any proposed synthetic route is highly dependent on the commercial availability and cost of the starting materials.

5-Bromo-2,4-dimethoxyaniline: This key intermediate for Route A is a specialized chemical. It is listed as available from several chemical suppliers, indicating that it can be purchased for research and development purposes, potentially simplifying the synthetic effort. biosynth.comcalpaclab.com

N-benzyl-2,4-dimethoxyaniline: This precursor for Route B is also a specific derivative. Its existence is noted in chemical databases, but it is less commonly listed by commercial suppliers than its unbenzylated counterpart, suggesting it may need to be synthesized in a preliminary step. epa.gov

2,4-Dimethoxyaniline: This is a readily available and common chemical intermediate, serving as a potential starting point for the synthesis of the precursors mentioned above. google.comchemicalbook.com

Benzyl Bromide and Benzaldehyde: Both are standard, widely available laboratory reagents used for benzylation and reductive amination, respectively. nih.gov

The availability of 5-bromo-2,4-dimethoxyaniline makes the N-alkylation and reductive amination routes particularly attractive due to their directness.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, three principal methods for the synthesis of the target molecule can be detailed.

N-Alkylation Protocols Utilizing Bromo-Dimethoxyaniline Intermediates

This approach involves the direct alkylation of the primary amine, 5-bromo-2,4-dimethoxyaniline, with a benzyl halide. The reaction is a nucleophilic substitution where the aniline (B41778) nitrogen attacks the electrophilic benzylic carbon of benzyl bromide.

To drive the reaction to completion and to neutralize the hydrogen bromide byproduct, a base is typically required. Common bases include potassium carbonate or tertiary amines like triethylamine. The reaction is often performed in a polar aprotic solvent such as acetone (B3395972) or acetonitrile. dergipark.org.tr In some cases, the addition of potassium iodide can enhance the reaction rate by generating the more reactive benzyl iodide in situ. dergipark.org.tr A potential challenge is the possibility of overalkylation to form the tertiary amine, N,N-dibenzyl-5-bromo-2,4-dimethoxyaniline, which can be minimized by controlling the stoichiometry of the reactants. dergipark.org.tr

| Parameter | Condition | Reference |

| Aniline Substrate | 5-Bromo-2,4-dimethoxyaniline | - |

| Alkylating Agent | Benzyl bromide | dergipark.org.tr |

| Base | Potassium carbonate (K₂CO₃) | dergipark.org.tr |

| Catalyst | Potassium iodide (KI) (optional) | dergipark.org.tr |

| Solvent | Acetone | dergipark.org.tr |

| Temperature | Reflux | dergipark.org.tr |

Aromatic Bromination Strategies Applied to N-benzyl-2,4-dimethoxyaniline Derivatives

This synthetic route begins with N-benzyl-2,4-dimethoxyaniline and introduces the bromine atom in the final step. The success of this strategy hinges on the regioselectivity of the electrophilic aromatic bromination. The aniline nitrogen (as a secondary amine) and the two methoxy groups are all strong activating, ortho-, para-directing groups. The position of bromination will be determined by the cumulative directing effect of these substituents. The target bromine is at the 5-position, which is ortho to the C4-methoxy group and para to the C2-methoxy group.

N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated aromatic rings under mild conditions. google.comyoutube.com The reaction can be carried out in various solvents, including dichloromethane (B109758) or acetonitrile. google.comyoutube.com The use of a catalyst, such as a catalytic amount of acid, can sometimes facilitate the reaction. youtube.com Given the high activation of the ring, controlling the reaction to achieve mono-bromination is a key consideration.

| Parameter | Condition | Reference |

| Substrate | N-benzyl-2,4-dimethoxyaniline | - |

| Brominating Agent | N-Bromosuccinimide (NBS) | google.comyoutube.com |

| Solvent | Acetonitrile or Dichloromethane | google.comyoutube.com |

| Catalyst | Catalytic acid (e.g., HCl) (optional) | youtube.com |

| Temperature | Room Temperature | google.com |

Reductive Amination of Benzyl Aldehyde with Bromo-Dimethoxyaniline Precursors

Reductive amination offers a direct and often high-yielding method for forming C-N bonds. This one-pot reaction involves the initial formation of a Schiff base (imine) between 5-bromo-2,4-dimethoxyaniline and benzaldehyde, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used in alcoholic solvents like methanol (B129727) or ethanol. researchgate.net A milder and more selective reducing agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective for reductive aminations and can be used in aprotic solvents like dichloromethane or dichloroethane. The reaction generally proceeds under mild conditions, often at room temperature. This method is advantageous as it typically avoids the overalkylation issues sometimes encountered with direct alkylation using halides. bohrium.com

| Parameter | Condition | Reference |

| Aniline Substrate | 5-Bromo-2,4-dimethoxyaniline | - |

| Carbonyl Compound | Benzaldehyde | researchgate.netthieme-connect.com |

| Reducing Agent | Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | researchgate.netthieme-connect.com |

| Solvent | Methanol (for NaBH₄) or Dichloromethane (for NaBH(OAc)₃) | researchgate.netthieme-connect.com |

| Temperature | Room Temperature | researchgate.net |

Considerations for Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of analogues of this compound is a nuanced area of organic chemistry that becomes critical when chiral centers are introduced into the molecule. While the parent compound, this compound, is not chiral, its analogues, particularly those with substituents on the benzylic carbon or the aniline backbone, can possess stereogenic centers. The control of stereochemistry in these syntheses is paramount, as different stereoisomers can exhibit varied biological activities and physical properties.

One of the primary strategies for achieving stereoselectivity is through the use of chiral catalysts in the N-alkylation reaction. Asymmetric transition-metal catalysis, employing metals like iridium or ruthenium complexed with chiral ligands, has proven effective in the enantioselective N-alkylation of amines with alcohols. These catalytic systems can create a chiral environment around the reacting centers, favoring the formation of one enantiomer over the other. The choice of the chiral ligand is crucial and is often tailored to the specific substrate to maximize enantiomeric excess.

Another approach involves the use of chiral starting materials. For instance, a chiral benzyl alcohol or a chiral amine can be employed in the synthesis. This method, known as a chiral pool synthesis, directly transfers the existing stereochemistry to the final product. However, this is dependent on the availability of the enantiomerically pure starting materials.

Furthermore, enzymatic catalysis offers a green and highly selective alternative. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines, which can then be subjected to benzylation. The high stereospecificity of enzymes often leads to products with excellent enantiomeric purity.

In the context of this compound analogues, if a substituent were to be introduced at the benzylic position of the N-benzyl group, a chiral center would be created. The synthesis of such an analogue would necessitate one of the aforementioned stereoselective strategies to control the configuration at this new stereocenter. The development of such synthetic routes is an active area of research, driven by the demand for enantiomerically pure compounds in various fields of chemical science.

Process Optimization and Reaction Efficiency in the Synthesis of this compound

The efficiency of the synthesis of this compound is influenced by several factors, including the choice of catalytic system and the reaction solvent. Optimizing these parameters is key to achieving high yields and purity while maintaining cost-effectiveness and environmental sustainability.

The N-benzylation of anilines can be achieved through various catalytic methods. A common approach is the reductive amination of benzaldehyde with 5-bromo-2,4-dimethoxyaniline. This reaction typically involves a reducing agent and can be catalyzed by acids or transition metals.

A more direct and atom-economical method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netresearchgate.net This process involves the reaction of an amine with an alcohol, where the alcohol is transiently oxidized to an aldehyde, which then reacts with the amine to form an imine. The imine is subsequently reduced by the hydrogen atoms "borrowed" from the alcohol in the initial oxidation step. This process is catalyzed by transition metal complexes, with iridium and ruthenium catalysts being particularly effective for the N-alkylation of amines with alcohols. nih.gov Iron-based catalysts have also emerged as a more sustainable and cost-effective alternative. researchgate.net For instance, Fe2Ni2@CN materials have demonstrated high efficacy in the N-alkylation of aniline with benzyl alcohol, achieving yields up to 99%. researchgate.net Nickel-based catalysts, such as Ni/Al2O3–SiO2, have also been explored for the synthesis of primary benzylamines from benzyl alcohols and ammonia, a reaction that shares mechanistic similarities with the N-benzylation of anilines. acs.org

The choice of catalyst can significantly impact the reaction conditions required. For example, some iridium-based catalysts can facilitate the reaction under milder conditions, while iron or nickel catalysts might require higher temperatures. researchgate.netnih.govacs.org The catalyst loading is another critical parameter to optimize, as lower catalyst concentrations are economically and environmentally preferable.

Below is an interactive table summarizing various catalytic systems used in the N-alkylation of anilines with benzyl alcohol, which serves as a model for the synthesis of this compound.

| Catalyst System | Substrates | Base | Solvent | Temperature (°C) | Yield (%) |

| [IrCl2Cp*]2/1b | Aniline, Benzyl Alcohol | tBuOK | - | 120 | - |

| Fe2Ni2@CN | Aniline, Benzyl Alcohol | - | - | - | 99 |

| CoNx@NC | Aniline, Substituted Benzyl Alcohols | tert-BuOK | Toluene | 140 | High |

| Ni(30)/O-clay | Aniline, Benzyl Alcohol | - | - | 70 | 75 (selectivity) |

Table data is illustrative and based on findings for the N-alkylation of aniline with benzyl alcohol. researchgate.netresearchgate.netnih.govresearchgate.net

Studies on the benzylation of aniline with benzyl chloride have shown that the reaction rates are dependent on the dielectric constant and the electrophilicity of the reaction medium. unict.it Protic solvents like alcohols (methanol, ethanol) can act as catalysts by favoring the displacement of the leaving group through hydrogen bonding. unict.it The reaction between benzyl chloride and aniline to form N-benzylaniline is a second-order process, being first order with respect to each reactant. electronicsandbooks.com

The kinetics of the reaction, and therefore the reaction time, are directly influenced by the solvent. Understanding these kinetic influences is crucial for process optimization, allowing for the selection of a solvent that not only facilitates a high reaction rate but also simplifies downstream processing and purification of the desired product, this compound.

| Solvent | Reactants | Temperature (°C) | Kinetic Observation |

| Methanol | Aniline, Benzyl Chloride | - | Protic solvent, acts as a reaction catalyst. unict.it |

| Ethanol (99.5%) | Aniline, Benzyl Chloride | - | Pseudo-first-order kinetics observed with excess aniline. electronicsandbooks.com |

| Acetonitrile | N,N-dimethyldecylamine, Benzyl Chloride | 20-70 | Highest reaction rate observed. magritek.com |

| Toluene | Aniline, Substituted Benzyl Alcohols | 140 | Effective solvent for CoNx@NC catalyzed N-alkylation. researchgate.net |

Table data is based on kinetic studies of aniline benzylation and related alkylation reactions.

Advanced Spectroscopic and Crystallographic Elucidation of N Benzyl 5 Bromo 2,4 Dimethoxyaniline Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of N-benzyl-5-bromo-2,4-dimethoxyaniline is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The dimethoxy-substituted benzene (B151609) ring contains two aromatic protons. The proton at the C6 position (H-6), being ortho to the electron-donating methoxy (B1213986) group and meta to the bromo and amino groups, would likely appear as a singlet around δ 6.5-7.0 ppm. The proton at the C3 position (H-3), situated between two electron-donating groups (amino and methoxy), is expected to be the most upfield of the aromatic signals, likely appearing as a singlet in the δ 6.0-6.5 ppm range. The benzyl (B1604629) group's five protons would typically appear as a multiplet in the δ 7.2-7.5 ppm region, a characteristic range for unsubstituted phenyl rings. libretexts.org

Methoxy Protons: The two methoxy groups (-OCH₃) are in different environments. The C4-methoxy protons are expected to resonate as a singlet around δ 3.8-3.9 ppm. The C2-methoxy protons, being closer to the bulky N-benzylamino group, might show a slightly different chemical shift, also appearing as a singlet around δ 3.7-3.8 ppm.

Benzylic and Amine Protons: The two benzylic protons (-CH₂-) adjacent to the nitrogen atom would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the δ 4.3-4.5 ppm range. The secondary amine proton (-NH-) is expected to be a broad singlet, and its chemical shift can vary widely (δ 3.5-5.0 ppm) depending on solvent, concentration, and temperature. Its signal may also exchange with D₂O. libretexts.org

Coupling constants (J values) would provide further structural information, particularly if the aromatic signals were to show splitting, revealing the connectivity between adjacent protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 (on bromo-aniline ring) | 6.0 - 6.5 | s |

| H-6 (on bromo-aniline ring) | 6.5 - 7.0 | s |

| Phenyl H's (on benzyl group) | 7.2 - 7.5 | m |

| -NH- | 3.5 - 5.0 | br s |

| -CH₂- (benzylic) | 4.3 - 4.5 | s or d |

| -OCH₃ (at C4) | 3.8 - 3.9 | s |

Carbon-13 NMR (¹³C NMR) Chemical Environment Assessment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The spectrum would show ten signals for the aromatic carbons. The carbons of the benzyl group are expected in the typical aromatic region of δ 127-140 ppm. youtube.com The carbons of the substituted aniline (B41778) ring will be more spread out due to the varied electronic effects of the substituents. The carbon bearing the bromine atom (C5) is expected to be shifted upfield due to the "heavy atom effect," likely appearing around δ 100-110 ppm. stackexchange.com The carbons attached to the oxygen of the methoxy groups (C2, C4) would be downfield, in the δ 150-160 ppm range. The carbon attached to the nitrogen (C1) would also be significantly downfield (δ 140-150 ppm).

Aliphatic Carbons: The benzylic carbon (-CH₂-) would likely appear around δ 45-55 ppm. The two methoxy carbons (-OCH₃) are expected in the δ 55-60 ppm region. youtube.com

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aromatic/Alkene) | 100 - 160 |

| -CH₂- (benzylic) | 45 - 55 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu While most signals in the predicted spectrum are singlets, COSY would be crucial for confirming the coupling within the benzyl group's aromatic system. It would also confirm the coupling between the -NH- and benzylic -CH₂- protons if it exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., H-3, H-6, benzylic -CH₂-, methoxy -OCH₃) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (over 2-3 bonds). youtube.com For instance, correlations would be expected from the benzylic protons (-CH₂-) to the ipso-carbon of the benzyl ring and to C1 of the aniline ring. The methoxy protons would show correlations to their respective attached carbons (C2 and C4). The aromatic proton H-3 would show correlations to C1, C2, C4, and C5, helping to lock down the substitution pattern.

Mass Spectrometry (MS) for Precise Molecular Mass Determination

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

HRMS would be used to determine the precise molecular mass of this compound (C₁₅H₁₆BrNO₂). The expected monoisotopic mass would show a characteristic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity. The high precision of HRMS allows for the calculation of the elemental formula, confirming the presence of one bromine atom. Common fragmentation patterns for benzylamines include the cleavage of the benzylic C-N bond, which would likely lead to the formation of a benzyl cation (m/z 91) and a 5-bromo-2,4-dimethoxyanilinium radical cation, or a tropylium (B1234903) ion (m/z 91). nih.govnih.gov Another likely fragmentation is the loss of a bromine atom.

Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

N-H Stretch: As a secondary amine, a single, moderately sharp N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). libretexts.orgorgchemboulder.com Aliphatic C-H stretching from the benzylic and methoxy groups would appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). libretexts.org

C=C Stretches: Aromatic ring C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region. openstax.org

C-N and C-O Stretches: The C-N stretching of the aromatic amine will likely be observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com The asymmetric and symmetric C-O-C stretching of the methoxy groups would appear as strong bands between 1000-1250 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 690-515 cm⁻¹. orgchemboulder.commissouri.edu

Out-of-Plane Bending: The substitution pattern on the aromatic rings can often be inferred from the C-H out-of-plane bending bands in the 675-900 cm⁻¹ region. orgchemboulder.com

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3350 - 3310 | Medium |

| Aromatic C-H Stretch | 3100 - 3030 | Medium-Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch (aromatic) | 1335 - 1250 | Strong |

| C-O Stretch (methoxy) | 1250 - 1000 | Strong |

X-ray Crystallography of this compound and Crystalline Analogues

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data from single-crystal X-ray diffraction analysis for the specific compound this compound is not publicly available. While research has been conducted on structurally related molecules, the precise bond lengths, bond angles, and supramolecular architecture for this compound have not been reported.

In the absence of direct experimental data for the target compound, this article will discuss the expected and observed crystallographic features of closely related analogues to provide a theoretical framework for the potential solid-state structure of this compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including the connectivity of atoms and its stereochemistry. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern of the X-rays as they pass through the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For analogous compounds, such as brominated N-benzylidene derivatives, single-crystal X-ray diffraction studies have been successfully performed. researchgate.netnih.govnih.govnih.govnih.gov These studies typically report the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystalline lattice.

Molecular Conformation, Bond Lengths, and Bond Angles

The molecular conformation of this compound, specifically the torsion angles between the phenyl and benzyl rings, would be a key feature revealed by X-ray crystallography. In related N-benzylidene structures, the two aromatic rings are often found to be twisted with respect to each other, with dihedral angles varying significantly depending on the substituents and crystal packing forces. researchgate.netnih.govnih.govnih.gov For instance, in 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline, the two benzene rings are twisted at an angle of 38.3 (1)°. researchgate.net

The bond lengths and angles within the molecule would be expected to conform to standard values for similar organic compounds. However, specific values for the C-Br, C-N, and C-O bonds, as well as the angles around the nitrogen and methoxy-substituted carbon atoms, would be of particular interest to understand the electronic effects of the substituents.

Interactive Data Table: Expected Bond Lengths and Angles (Based on Analogous Structures)

| Bond/Angle | Expected Value |

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Length | ~1.43 Å |

| C-O (methoxy) | ~1.37 Å |

| C-N-C Angle | ~120° |

| Dihedral Angle | 20-40° |

Note: These are estimated values based on general chemical principles and data from similar molecules. Precise values for this compound can only be determined experimentally.

Supramolecular Architectures and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, known as the supramolecular architecture, is governed by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: While this compound has a secondary amine (N-H) group that can act as a hydrogen bond donor, the presence of strong acceptors is limited. Weak C-H···O or C-H···π interactions might be observed. In related structures, intermolecular hydrogen bonds are often crucial in stabilizing the crystal packing. nih.govnih.govnih.gov

Halogen Bonding: The bromine atom in the molecule can participate in halogen bonding, where it acts as an electrophilic "halogen bond donor" to a nucleophilic atom (like oxygen or nitrogen) on an adjacent molecule. This type of interaction is increasingly recognized as a significant force in crystal engineering. nih.gov The strength and geometry of such bonds would depend on the electrostatic potential around the bromine atom.

Computational and Theoretical Investigations of N Benzyl 5 Bromo 2,4 Dimethoxyaniline

Quantum Chemical Methods Applied to N-benzyl-5-bromo-2,4-dimethoxyaniline

Quantum chemical methods are essential for understanding the electronic structure, stability, and reactivity of molecules. However, specific applications of these methods to this compound are not documented in the reviewed literature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. tci-thaijo.org While DFT has been applied to simpler, related compounds like 4-bromo-N,N-dimethylaniline to understand reactivity and stability, no such studies were found for this compound. tci-thaijo.org Research on other complex substituted benzylamines also utilizes DFT, but the specific electronic structure and reactivity descriptors for the target compound remain uncalculated in the public domain. nih.govnih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies)

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity and kinetic stability. ufla.br The energy gap between HOMO and LUMO indicates the molecule's propensity for charge transfer. nih.govnih.gov While FMO analyses have been performed for various substituted benzylidene and aniline (B41778) derivatives, there is no available data detailing the HOMO-LUMO energies or their distribution for this compound. nih.govnih.govresearchgate.net

Table 1: Frontier Molecular Orbital Data for this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable method for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. tci-thaijo.orgscispace.com The MEP map helps in understanding intermolecular interactions. scispace.com An MEP analysis for this compound would reveal the electron-rich and electron-deficient regions, likely influenced by the electronegative bromine atom and the oxygen atoms of the methoxy (B1213986) groups. However, no published studies contain an MEP map or related analysis for this specific compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and flexibility. This methodology is crucial for understanding how a molecule might behave in a biological system or interact with other molecules.

Intermolecular Interactions and Potential Self-Assembly Tendencies

The structural features of this compound, including its aromatic rings and polar functional groups, suggest the potential for various intermolecular interactions like π-π stacking and hydrogen bonding. These interactions could lead to self-assembly. MD simulations would be the primary tool to investigate these tendencies. The scientific literature, however, lacks any reports on such simulations or experimental observations for this compound.

Structure-Activity Relationship (SAR) Investigations in Related Chemical Series

Impact of Bromine Atom Substitution on Aromatic Ring Reactivity

The substitution of a bromine atom onto an aromatic ring significantly alters its reactivity and electronic properties. Halogens, including bromine, are deactivating to the ring for electrophilic aromatic substitution reactions due to their strong inductive electron-withdrawing effect. reddit.com However, they are ortho-, para-directing because of the electron donation through resonance. reddit.com In the case of this compound, the bromine is meta to the directing amino group.

Computational studies on bromo-substituted dimethoxybenzaldehydes have shown that bromine substitution decreases H···H and C···H contacts while increasing H···Br and Br···Br closed-shell interactions in crystalline arrangements. researchgate.net From an electronic standpoint, the bromine atom has been shown to have a beneficial effect on the nonlinear third-order susceptibility of 2,3-dimethoxybenzaldehyde. researchgate.net The kinetic stability of such molecules is also affected, with bromo-substituted isomers being less stable than their non-brominated parent compound. researchgate.net

In the context of structure-activity relationships for biologically active molecules, the presence and position of a bromine atom can be critical. For example, in a series of N-benzyl-5-bromoindolin-2-ones developed as anticancer agents, the 5-bromo substituent was a key feature of the scaffold. nih.gov Similarly, in a study of 7-azaindole-based inhibitors, a 5-bromo substituent on the azaindole core was found to enhance inhibition of the Fyn kinase. acs.org This highlights that while bromine is generally deactivating, its electronic influence can be favorable for specific molecular interactions.

| Compound Series | Impact of Bromine Substitution |

| Dimethoxybenzaldehydes | Decreased kinetic stability, beneficial effect on nonlinear optical properties. researchgate.net |

| Bromotoluene | Deactivating for electrophilic aromatic substitution but ortho-, para-directing. reddit.com |

| N-benzylindolin-2-ones | The 5-bromo substituent is a key component of the pharmacophore for anticancer activity. nih.gov |

| 7-azaindole-based inhibitors | A 5-bromo substituent enhanced Fyn kinase inhibition. acs.org |

Stereoelectronic Effects of Dimethoxy Substituents on Molecular Interactions

Stereoelectronic effects, which are stabilizing electronic interactions maximized by a specific geometric arrangement, are crucial in understanding the behavior of molecules with substituents like methoxy groups. baranlab.org The orientation of methoxy groups on an aromatic ring can significantly influence the molecule's conformation and its interactions with other molecules. The amino group in aniline itself is known to be sensitive to its orientation relative to the ring plane, with chemical shifts changing as it moves away from a planar orientation. mdpi.com The presence of ortho-substituents can force the amino group to twist out of the ring plane, thereby decreasing its donor properties. mdpi.com

In this compound, the two methoxy groups are positioned ortho and para to the amino group. The ortho-methoxy group, in particular, will have a pronounced stereoelectronic effect. It can sterically hinder the rotation of the N-benzyl group and influence the pyramidalization of the nitrogen atom. mdpi.com This steric interaction can decrease the electron-donating ability of the amino group into the aromatic ring.

The electronic nature of the methoxy groups is also significant. They are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating, thus activating the ring towards electrophilic substitution. In computational studies of substituted anilines, the calculated partial atomic charge on the amine nitrogen is a key parameter in predicting metabolic pathways like N-acetylation. nih.gov The interplay of the electronic effects of the dimethoxy groups, the bromine atom, and the N-benzyl group will collectively determine the charge distribution and reactivity of this compound. For instance, in a series of N-benzyl substituted phenethylamines, the 2,5-dimethoxy substitution pattern was a constant feature, indicating its importance for the desired biological activity. researchgate.net

| Substituent Position | Stereoelectronic Effect | Consequence |

| Ortho-methoxy group | Steric hindrance with the N-benzylamino group. | Can cause the amino group to twist out of the ring plane, decreasing its electron-donating character. mdpi.com |

| Ortho and Para-methoxy groups | Resonance-based electron donation into the aromatic ring. | Activates the ring for certain reactions and influences the electron density at the nitrogen atom. |

| General stereoelectronics | Favorable orbital overlap in specific geometries. | Maximizes stabilizing electronic interactions, dictating molecular conformation and reactivity. baranlab.org |

Chemical Transformations and Derivatization Strategies for N Benzyl 5 Bromo 2,4 Dimethoxyaniline

Reactions at the Aniline (B41778) Nitrogen Center

The secondary amine of the aniline nitrogen is a key functional group that can readily undergo various chemical modifications, including acylation, sulfonylation, and further alkylation.

The secondary amine in N-benzyl-5-bromo-2,4-dimethoxyaniline can be readily converted into its corresponding amide or sulfonamide derivatives.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine or triethylamine) will yield the N-acyl derivative. This transformation is typically high-yielding and serves to protect the nitrogen, reduce its basicity, and introduce a variety of functional groups.

Sulfonylation: Similarly, the secondary amine can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form stable sulfonamides. The formation of N-tosyl-2,4-dimethoxyaniline derivatives has been demonstrated in related synthetic pathways, highlighting the feasibility of this transformation. acs.org These sulfonamide derivatives are often crystalline solids and play a crucial role in modifying the electronic properties of the molecule and providing a handle for further functionalization.

The aniline nitrogen can be further functionalized through additional alkylation. Reaction with an alkyl halide can introduce a second alkyl group, converting the secondary amine into a tertiary amine. The reactivity in this step may be influenced by steric hindrance from the existing benzyl (B1604629) group and the ortho-methoxy substituent.

Subsequent reaction of the resulting tertiary amine with another equivalent of a suitable alkylating agent can lead to the formation of a quaternary ammonium (B1175870) salt. These ionic compounds have significantly different solubility and electronic properties compared to the parent aniline.

Reactions at the Bromine Substituent on the Aromatic Ring

The bromine atom attached to the aromatic ring is a versatile functional group, primarily serving as a leaving group in various transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moiety of this compound is an excellent substrate for these transformations. nih.govnih.gov

Suzuki-Miyaura Reaction: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govrsc.org This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups at the position of the bromine atom. nih.govresearchgate.net The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.govnih.gov For substrates like ortho-bromoanilines, specific catalyst systems have been developed to achieve good to excellent yields. nih.govrsc.orgresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. This reaction provides a direct method for the vinylation of the aromatic ring. Intramolecular Heck reactions have been successfully employed in related systems containing a bromo-substituted aromatic core to synthesize complex heterocyclic structures. acs.org

Sonogashira Reaction: This coupling reaction involves the use of a terminal alkyne to introduce an alkynyl group at the bromine-substituted position. The reaction is typically co-catalyzed by palladium and copper salts and proceeds in the presence of a base. researchgate.netresearchgate.net The Sonogashira reaction is a highly efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis. nih.gov

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF/H₂O |

| Heck | Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF |

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). ambeed.comscranton.edu These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. scranton.eduyoutube.com

The aromatic ring of this compound is substituted with two electron-donating methoxy (B1213986) groups and the N-benzylamino group. These groups enrich the ring with electron density, making it unsuitable for a standard SNAr mechanism, which relies on an electron-poor aromatic system. youtube.commasterorganicchemistry.com Consequently, direct displacement of the bromine by nucleophiles under typical SNAr conditions is not a viable synthetic strategy for this molecule.

Reactions at the Dimethoxy-Substituted Aromatic Ring

The aromatic ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the two methoxy groups and, to a lesser extent, the N-benzylamino group. wku.edu The existing substituents direct incoming electrophiles to specific positions. The methoxy groups and the amino group are ortho- and para-directing.

The positions available for substitution are C3 and C6.

Position C6: This position is ortho to the N-benzylamino group and para to the methoxy group at C2.

Position C3: This position is ortho to both methoxy groups (at C2 and C4) and is sterically hindered.

Considering the combined directing effects and steric factors, electrophilic substitution is most likely to occur at the C6 position. Potential EAS reactions include:

Nitration: Using mild nitrating agents to introduce a nitro group.

Halogenation: Introduction of another halogen (e.g., chlorine or iodine) using appropriate reagents.

Friedel-Crafts Acylation/Alkylation: Reaction with acyl or alkyl halides in the presence of a Lewis acid catalyst, although the aniline nitrogen may need to be protected to prevent side reactions. Reductive alkylation using aldehydes in the presence of a reducing agent has been shown to be effective for related dimethoxyaniline systems. researchgate.net

Electrophilic Aromatic Substitution Reactions (if feasible and selective)

The feasibility and regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring are dictated by the cumulative electronic effects of the existing substituents. The aromatic ring is highly activated towards electrophilic attack due to the presence of three electron-donating groups: the N-benzylamino group and two methoxy groups.

The directing effects of these substituents are as follows:

N-benzylamino group: A potent activating and ortho, para-directing group.

Methoxy groups (-OCH₃): Strong activating and ortho, para-directing groups.

Bromo group (-Br): A deactivating but ortho, para-directing group.

In polysubstituted benzene (B151609) rings, the position of electrophilic attack is generally controlled by the most powerful activating group. In this molecule, the N-benzylamino and methoxy groups are strong activators. The single vacant position on the aromatic ring is at C6, which is ortho to the N-benzylamino group and meta to the 5-bromo and 4-methoxy substituents. Given the powerful activating and directing influence of the amino and methoxy groups, electrophilic substitution is predicted to be highly feasible and selective at the C6 position.

Common electrophilic aromatic substitution reactions that could be explored include:

Nitration: Introduction of a nitro group (-NO₂) at the C6 position can be achieved using nitrating agents such as nitric acid in sulfuric acid.

Halogenation: Further halogenation, for instance, chlorination or iodination, would be expected to occur at the C6 position.

Friedel-Crafts Acylation: The introduction of an acyl group (-COR) at C6 is feasible using an acyl halide or anhydride with a Lewis acid catalyst.

Formylation: Introduction of a formyl group (-CHO) could be accomplished via reactions like the Vilsmeier-Haack reaction.

Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives and analogues from this compound can be approached through strategic structural modifications. These modifications can be designed to fine-tune the steric and electronic properties of the molecule.

Design Principles for Structural Diversification

The design of new derivatives can be guided by several principles aimed at exploring structure-activity relationships in various contexts. Key areas for structural diversification include:

Replacement of the N-benzyl group: The benzyl group can be replaced with other alkyl or aryl substituents to explore the influence of different lipophilic and electronic profiles at the nitrogen atom.

Modification of the aniline core: The substituents on the aniline ring can be altered. For instance, the bromo substituent can be replaced by other halogens or used as a handle for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Alteration of the methoxy groups: Demethylation of one or both methoxy groups to the corresponding hydroxyl groups would introduce hydrogen bond donor capabilities. Alternatively, replacement with other alkoxy groups could modulate lipophilicity.

Exploration of Reaction Pathways for Functional Group Interconversion

The existing functional groups on this compound provide opportunities for a variety of interconversions to generate new analogues.

N-Dealkylation/N-Alkylation: The N-benzyl group can be removed through catalytic hydrogenation to yield 5-bromo-2,4-dimethoxyaniline (B1287671). This primary aniline can then be re-alkylated with a diverse range of alkyl or benzyl halides to generate a library of N-substituted derivatives.

Transformations of the Bromo Group: The bromo substituent is a versatile handle for transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids can introduce new aryl or alkyl groups at the C5 position.

Buchwald-Hartwig Amination: Coupling with amines can lead to the synthesis of diamino derivatives.

Sonogashira Coupling: Reaction with terminal alkynes can introduce alkynyl moieties.

Modification of Methoxy Groups: Ether cleavage of the methoxy groups, for example, using boron tribromide (BBr₃), would yield the corresponding phenol(s). These phenolic hydroxyl groups can then be further functionalized, for instance, by alkylation to introduce different ether functionalities or by esterification.

These strategic transformations and derivatizations allow for the systematic exploration of the chemical space around the this compound scaffold, paving the way for the development of novel compounds with tailored properties.

Utility of N Benzyl 5 Bromo 2,4 Dimethoxyaniline As a Strategic Synthetic Intermediate

Building Block in the Construction of Advanced Organic Molecules

The utility of N-benzyl-5-bromo-2,4-dimethoxyaniline as a foundational building block stems from the distinct reactivity of its constituent parts. The electron-donating methoxy (B1213986) groups activate the aromatic ring, influencing the regioselectivity of further substitutions. The secondary amine nitrogen serves as a potent nucleophile or as a directing group in various synthetic operations.

The most significant feature for its role as a versatile building block is the bromine atom located at the C5 position. This aryl bromide is an ideal handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. wikipedia.org Seminal methodologies such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this position. libretexts.orgnih.govlibretexts.org This enables the strategic attachment of a wide array of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, thereby generating a diverse library of advanced organic molecules from a single, common precursor. nih.gov

Furthermore, the N-benzyl group can serve either as a permanent part of the target molecule's scaffold or as a removable protecting group. Its removal via catalytic hydrogenation can unmask the primary aniline (B41778), which can then participate in further synthetic manipulations. organic-chemistry.org This dual functionality enhances the strategic value of the parent compound in multi-step synthetic campaigns.

Precursor for the Synthesis of Complex Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of a variety of complex heterocyclic systems, which are core scaffolds in many pharmaceutical agents and natural products. nih.govorganic-chemistry.org The aniline nitrogen and the aryl bromide are key reactive sites for orchestrating cyclization reactions.

One major application is in the synthesis of substituted indoles. Following a Sonogashira coupling reaction at the bromine position to introduce an alkyne, an intramolecular cyclization can be induced to form the indole (B1671886) ring. Alternatively, modern C-H functionalization strategies could facilitate a [4+1] annulation to construct the pyrrole (B145914) ring of the indole system, a method proven effective for N-alkylanilines. nih.gov

The compound is also a viable precursor for quinoline (B57606) and isoquinoline (B145761) derivatives. For instance, a tandem reaction between an N-benzyl-2-alkynylaniline and a nitroarene has been shown to produce complex indolo[1,2-b]isoquinolines. acs.org By analogy, this compound could first be converted to its 5-alkynyl derivative and then undergo a similar base-promoted tandem cyclization to yield highly substituted, fused N-heterocycles.

Other heterocyclic systems, such as benzimidazoles or benzothiazoles, could be accessed by first introducing a suitable functional group at the C5 position (via the bromide) and then performing an intramolecular cyclization involving the aniline nitrogen. organic-chemistry.orgyoutube.com

Table 1: Potential Heterocyclic Systems Derived from this compound

| Target Heterocycle | Key Intermediate | General Reaction Type | Relevant Synthetic Principle |

|---|---|---|---|

| Substituted Indoles | 5-Alkynyl-N-benzyl-2,4-dimethoxyaniline | Intramolecular Cyclization (e.g., Larock Indole Synthesis) | Palladium-catalyzed annulation after Sonogashira coupling. |

| Fused Quinolines/Isoquinolines | 5-Alkynyl-N-benzyl-2,4-dimethoxyaniline | Tandem Annulation/Cyclization | Base-mediated cyclization of alkynylanilines with coupling partners. acs.org |

| Carbazoles | 5-Aryl-N-benzyl-2,4-dimethoxyaniline | Intramolecular C-H Arylation (e.g., Buchwald-Hartwig) | Palladium-catalyzed intramolecular cyclization. |

| Phenazines | N-benzyl-5-(2-nitroanilino)-2,4-dimethoxyaniline | Reductive Cyclization | Intramolecular condensation following nucleophilic aromatic substitution. |

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. organic-chemistry.org this compound is an excellent candidate for such reactions due to its multiple reactive sites.

The aniline nitrogen can readily participate as the amine component in various MCRs. For example, in a Petasis (borono-Mannich) reaction, it could react with an aldehyde and a boronic acid to form a more complex amine, with the aryl bromide moiety remaining intact for subsequent transformations. nih.gov Similarly, it could be employed in imine-based MCRs like the Povarov reaction (for tetrahydroquinolines) or the Strecker synthesis (for α-aminonitriles). nih.gov

The true synthetic power of this intermediate is realized in cascade reactions that involve both the aniline and the bromide. A prominent example is a tandem process involving a palladium-catalyzed intermolecular coupling at the bromine position, followed by an intramolecular cyclization. For instance, a Buchwald-Hartwig amination to introduce an ortho-haloaryl group could be followed by a second, intramolecular C-N bond formation to construct a phenazine (B1670421) or carbazole (B46965) core. Such sequential, one-pot processes are highly efficient and atom-economical. nih.govnih.gov

Application in the Preparation of Intermediates for Downstream Chemical Synthesis

Beyond its direct use in constructing complex final targets, this compound is a crucial starting material for preparing other valuable chemical intermediates. The strategic modification of its functional groups can generate a new class of building blocks for further synthetic elaboration.

The most straightforward application is the transformation of the bromo-substituent via palladium-catalyzed cross-coupling reactions. libretexts.org This allows for the conversion of the C-Br bond into C-C, C-N, or C-O bonds, effectively creating a new suite of intermediates where the bromine is replaced by a desired functional group. For example, a Suzuki coupling can introduce a new aryl or heteroaryl ring, while a Sonogashira coupling can install a terminal alkyne, which is itself a versatile handle for click chemistry or further cyclizations. nih.gov

Moreover, the N-benzyl group can be cleaved under standard hydrogenolysis conditions to furnish 5-bromo-2,4-dimethoxyaniline (B1287671). This primary aniline is a valuable intermediate in its own right, often used in the synthesis of dyes, agrochemicals, and pharmaceuticals where a free NH2 group is required for diazotization or condensation reactions. ketonepharma.com The ability to selectively unmask the primary amine at a late stage of a synthesis provides significant strategic flexibility.

Table 2: Representative Cross-Coupling Reactions for Intermediate Synthesis

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Biaryl Intermediate | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Alkynyl Intermediate | PdCl₂(PPh₃)₂ / CuI / Amine Base |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Diamino Intermediate | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) |

| Heck Coupling | Alkene (e.g., Styrene) | Alkenyl Intermediate | Pd(OAc)₂ / PPh₃ / Base (e.g., Et₃N) |

| Stille Coupling | Organostannane (R-SnBu₃) | Alkyl/Aryl Intermediate | Pd(PPh₃)₄ |

Advanced Analytical Methods for Purity Assessment and Quantitative Determination of N Benzyl 5 Bromo 2,4 Dimethoxyaniline

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures and quantifying individual components. For N-benzyl-5-bromo-2,4-dimethoxyaniline, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are invaluable for purity assessment and the identification of potential impurities.

HPLC is a premier technique for the quantitative analysis of non-volatile and thermally sensitive compounds like this compound. A robust HPLC method separates the target compound from impurities, allowing for accurate purity determination.

Method Development: The development of an effective HPLC method involves the systematic optimization of several parameters to achieve optimal separation. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a non-polar stationary phase and a polar mobile phase.

A hypothetical, yet typical, set of HPLC conditions for the analysis of this compound is presented below.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Validation: Method validation is a critical process that confirms the reliability, reproducibility, and accuracy of the analytical method. Key validation parameters, as defined by international guidelines, are assessed to ensure the method is fit for its intended purpose.

Table 2: HPLC Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery studies. | 98-102% recovery |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis confirms no co-eluting impurities. |

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound sample from the synthesis process. thermofisher.com

The sample is first vaporized and introduced into a GC column, where compounds are separated based on their boiling points and interaction with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. nih.gov For aniline (B41778) derivatives, GC-MS has proven to be a sensitive and reliable method for quantification and identification. d-nb.infoepa.gov

Potential volatile impurities in this compound could include residual starting materials like 5-bromo-2,4-dimethoxyaniline (B1287671) and benzyl (B1604629) bromide, or by-products from the synthesis. The mass spectra of these impurities can be compared against spectral libraries (e.g., NIST) for confident identification. thermofisher.com

Table 3: Representative GC-MS Parameters for Impurity Analysis

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temp. | 280 °C |

| Oven Program | Start at 100 °C, hold 2 min, ramp to 300 °C at 15 °C/min, hold 10 min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 40-550 m/z |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. For this compound (C₁₅H₁₆BrNO₂), this technique provides experimental verification of its stoichiometry. The experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine are compared against the theoretically calculated values. A close agreement between the experimental and theoretical values provides strong evidence of the compound's purity and correct elemental formula.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Moles in Compound | Mass in Compound | Theoretical % |

| Carbon | C | 12.011 | 15 | 180.165 | 53.27% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 4.77% |

| Bromine | Br | 79.904 | 1 | 79.904 | 23.64% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.14% |

| Oxygen | O | 15.999 | 2 | 31.998 | 9.47% |

| Total | 338.22 | 100.00% |

An acceptable experimental result would typically fall within ±0.4% of the theoretical value for each element.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of this compound.

In a typical TGA experiment, a small amount of the compound is heated in a controlled furnace, and its mass is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the point at which the compound begins to degrade. The shape of the curve can also provide insights into the decomposition mechanism. For this compound, TGA can determine the upper-temperature limit for its handling and storage without significant degradation.

Table 5: Hypothetical TGA Data Interpretation

| Temperature Range | Weight Loss (%) | Interpretation |

| 25 °C - 250 °C | < 0.5% | Stable, minimal loss of volatile surface contaminants. |

| 250 °C - 400 °C | ~95% | Major decomposition event corresponding to the breakdown of the molecular structure. |

| > 400 °C | ~5% | Residual char. |

This data would suggest that this compound is thermally stable up to approximately 250 °C, after which significant decomposition occurs.

Q & A

Q. What are the most reliable synthetic routes for preparing N-benzyl-5-bromo-2,4-dimethoxyaniline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. For example, starting with 5-bromo-2,4-dimethoxyaniline (synthesis detailed in Ashford’s Dictionary of Industrial Chemicals via methylation of resorcinol derivatives ), benzylation can be achieved using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes:

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligand-dependent yields .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require purification via column chromatography (silica gel, hexane/EtOAc gradient).

- Reaction monitoring : TLC or HPLC to track intermediate formation and minimize by-products.

Q. What purification techniques are recommended for isolating this compound with high purity?

- Methodological Answer : After synthesis, crude products often contain unreacted starting materials or regioisomers. Recommended steps:

- Liquid-liquid extraction : Use dichloromethane/water to remove polar impurities.

- Column chromatography : Silica gel with hexane:EtOAc (4:1 to 1:1) eluent systems. For brominated analogs, evidence shows 70–85% recovery rates .

- Recrystallization : Ethanol/water mixtures yield crystalline solids (melting points ~120–140°C, similar to chloro analogs ).

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Multi-modal characterization is critical:

- NMR spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and benzyl CH₂ (δ 4.5–5.0 ppm). Discrepancies in splitting patterns may indicate regioisomers .

- ¹³C NMR : Confirm methoxy (δ 55–60 ppm) and quaternary carbons (δ 110–130 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₅H₁₇BrNO₂: 330.0443; experimental error <2 ppm) ensures molecular formula accuracy .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in further functionalization reactions (e.g., electrophilic substitution)?

- Methodological Answer : The bromine atom acts as a meta-directing group, while methoxy groups are ortho/para-directors. Competing effects require careful control:

- Electrophilic aromatic substitution (EAS) : Nitration or sulfonation at low temperatures favors meta-bromine positions. For example, nitration of 5-bromo-2,4-dimethoxyaniline derivatives produces 3-nitro isomers (confirmed via NOE NMR ).

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids targets the bromine site, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (Initiator 2.0 synthesizer, 120°C, 30 min) .

Q. What strategies mitigate degradation or instability of this compound under acidic or oxidative conditions?

- Methodological Answer : Stability challenges arise from the benzyl group’s susceptibility to oxidation and bromine’s labile nature. Mitigation includes:

- Protective groups : Acetylation of the aniline nitrogen (e.g., Ac₂O/pyridine) prevents oxidation during storage .

- pH control : Avoid strong acids (e.g., H₂SO₄) that cleave methoxy groups; use buffered conditions (pH 6–8) for reactions .

- Light-sensitive storage : Amber vials at –20°C reduce photolytic debromination (observed in similar bromoanilines ).

Q. How should researchers resolve contradictions between spectral data (e.g., NMR shifts) and computational predictions?

- Methodological Answer : Discrepancies often stem from solvent effects or dynamic processes:

- Solvent referencing : Use residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm for ¹H NMR) to calibrate shifts .

- DFT calculations : Compare experimental ¹³C NMR shifts with Gaussian/B3LYP/6-31G(d) optimized structures. For example, methoxy carbon deviations >1 ppm suggest conformational flexibility .

- Variable-temperature NMR : Detect rotamers or tautomers causing peak splitting (e.g., benzyl group rotation barriers ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.